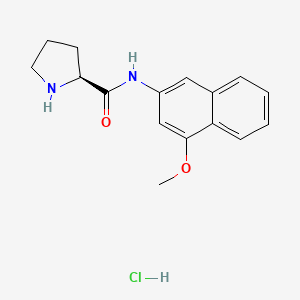

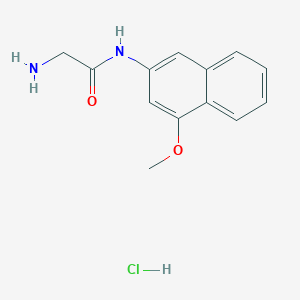

Glycine 4-methoxy-beta-naphthylamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycine 4-methoxy-beta-naphthylamide hydrochloride (GMNH) is an important molecule in the study of biochemistry and physiology. GMNH is a synthetic compound, which is widely used in scientific research, with applications in the fields of immunology, cancer, and drug delivery. GMNH is a small molecule that can be used to study a wide range of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Facile Synthesis Routes : Research has developed new routes for synthesizing complex molecules, utilizing glycine derivatives as key intermediates in organic synthesis processes. For example, a study outlined the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from precursors including glycine ethyl ester hydrochloride, showcasing the utility of glycine derivatives in medicinal chemistry and material science (Rajeev & Rajendran, 2010).

Environmental and Agricultural Applications

- Plant Stress Resistance : Glycine derivatives have been studied for their roles in enhancing plant stress resistance against environmental challenges such as drought and salinity. This includes the investigation of organic osmolytes like glycine betaine, which plays a crucial role in plant adaptation to stress (Ashraf & Foolad, 2007).

Medical and Pharmaceutical Applications

- Drug Delivery Systems : Polypeptide-based hydrogel systems incorporating glycine show potential as injectable drug delivery systems for localized therapy, demonstrating the versatile roles of glycine derivatives in pharmaceutical applications (Fan et al., 2017).

Biochemical and Biomedical Research

- NMDA Receptor Imaging : Glycine 4-methoxy-beta-naphthylamide hydrochloride has been explored in the development of PET radioligands for imaging the glycine site of NMDA receptors, highlighting its significance in neuroscience research (Fuchigami et al., 2009).

Corrosion Inhibition

- Corrosion Control : A study on the use of a glycine derivative for controlling mild steel corrosion in acidic solutions exemplifies the application of glycine derivatives in materials science and engineering (Amin & Ibrahim, 2011).

Neurological Applications

- Glycine Transporter Inhibitors : The discovery of phenoxymethylbenzamide derivatives as inhibitors of the glycine transporter type-2 (GlyT-2) sheds light on potential therapeutic targets for neuropathic pain and other neurological conditions (Takahashi et al., 2014).

Eigenschaften

IUPAC Name |

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTGKLWGIASWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine 4-methoxy-beta-naphthylamide hydrochloride | |

CAS RN |

201930-16-7 |

Source

|

| Record name | 201930-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)